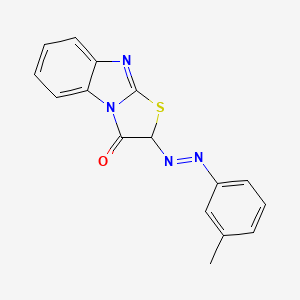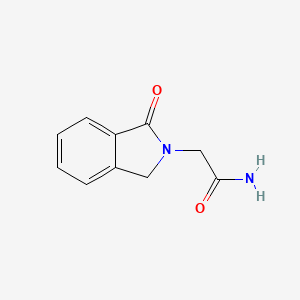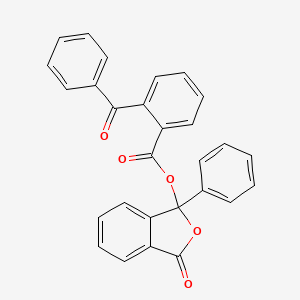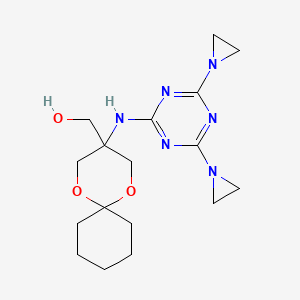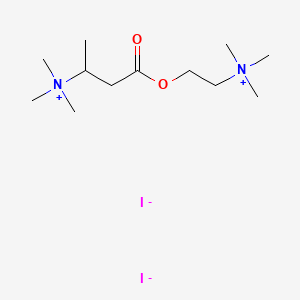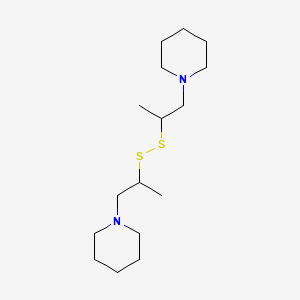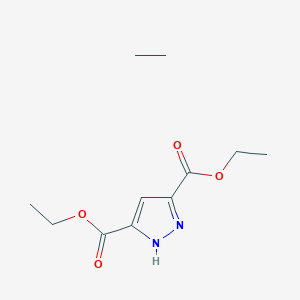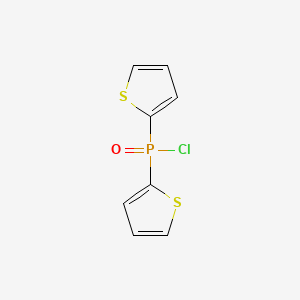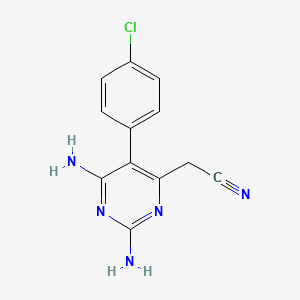
1,7-Phenanthroline-3-carboxylic acid, 4-chloro-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-1,7-phenanthroline-3-carboxylate is a chemical compound with the molecular formula C15H11ClN2O2. It is a derivative of phenanthroline, a heterocyclic organic compound that contains nitrogen atoms in its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-1,7-phenanthroline-3-carboxylate typically involves the reaction of 4-chloro-1,7-phenanthroline-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-chloro-1,7-phenanthroline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroline oxides, while substitution reactions can produce various substituted phenanthroline derivatives .
Applications De Recherche Scientifique
Ethyl 4-chloro-1,7-phenanthroline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the synthesis of other chemical compounds and materials .
Mécanisme D'action
The mechanism of action of ethyl 4-chloro-1,7-phenanthroline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to metal ions and interfere with enzymatic activities or cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthroline: The parent compound of ethyl 4-chloro-1,7-phenanthroline-3-carboxylate.
4-chloro-1,7-phenanthroline-3-carboxylic acid: A precursor in the synthesis of the ethyl ester derivative.
Other phenanthroline derivatives: Compounds with similar structures but different functional groups
Uniqueness
Its chlorine atom and ester group make it versatile for various chemical reactions and research applications .
Propriétés
Numéro CAS |
86443-12-1 |
|---|---|
Formule moléculaire |
C15H11ClN2O2 |
Poids moléculaire |
286.71 g/mol |
Nom IUPAC |
ethyl 4-chloro-1,7-phenanthroline-3-carboxylate |
InChI |
InChI=1S/C15H11ClN2O2/c1-2-20-15(19)11-8-18-14-9-4-3-7-17-12(9)6-5-10(14)13(11)16/h3-8H,2H2,1H3 |
Clé InChI |
YSOGNRFJPSGWBD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C2C3=C(C=CC2=C1Cl)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trisodium;4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]benzenesulfonate](/img/structure/B15196367.png)

